Dinitrosopentamethylenetetramine

Description

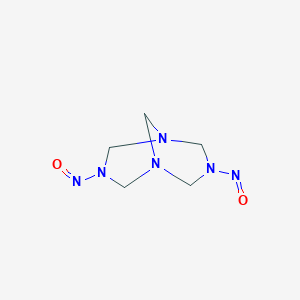

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6O2/c12-6-10-2-8-1-9(4-10)5-11(3-8)7-13/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRWFPQBGSZWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN(CN1CN(C2)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6O2 | |

| Record name | N,N'-DINITROSOPENTAMETHYLENE TETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020526 | |

| Record name | N,N-Dinitrosopentamethylenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Flammable explosive solid., Dry Powder, Cream-colored solid; [Hawley] Off-white powder; [MSDSonline] | |

| Record name | N,N'-DINITROSOPENTAMETHYLENE TETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinitrosopentamethylenetetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN DIMETHYL FORMAMIDE; SOMEWHAT SOL IN PYRIDINE, SOMEWHAT SOL IN METHYL ETHYL KETONE & ACETONITRILE, SLIGHTLY SOL IN WATER (ABOUT 1%), METHANOL, ETHANOL, SLIGHTLY SOL IN BENZENE, ETHER, ACETONE, READILY SOL DIMETHYL SULFOXIDE | |

| Record name | DINITROSOPENTAMETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT CREAM-COLORED POWDER, LIGHT-YELLOW NEEDLES | |

CAS No. |

101-25-7 | |

| Record name | N,N'-DINITROSOPENTAMETHYLENE TETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrosopentamethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitrosopentamethylenetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dinitrosopentamethylenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITROSOPENTAMETHYLENETETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35M5QNM4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITROSOPENTAMETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Dinitrosopentamethylenetetramine (CAS 101-25-7)

An In-depth Examination of its Properties, Synthesis, and Industrial Applications

For Researchers and Scientists

Introduction

Dinitrosopentamethylenetetramine (DNPT), with CAS number 101-25-7, is a chemical compound primarily utilized as a blowing agent in the production of foamed plastics and rubber.[1][2][3] Its ability to undergo controlled thermal decomposition to release nitrogen gas makes it a valuable component in the manufacturing of various microporous materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DNPT, with a focus on its technical aspects. It is important to note that while this document is intended for a scientific audience, the known applications of DNPT are in materials science and industrial chemistry, with no established role in drug development or pharmacology.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, particularly its thermal decomposition characteristics which are central to its function as a blowing agent.

| Property | Value | References |

| Molecular Formula | C₅H₁₀N₆O₂ | [4] |

| Molecular Weight | 186.17 g/mol | [4] |

| Appearance | Slightly yellow or light cream colored powder. | [4] |

| Melting Point | Decomposes at approximately 200-210°C. | [5] |

| Boiling Point | A rough estimate is 320.65°C, though it decomposes before boiling. | [4] |

| Density | Estimates range from 1.4 to 1.8 g/cm³. | [6][7] |

| Solubility | Soluble in ethyl acetoacetate (B1235776) and dimethylformamide; slightly soluble in water, ethanol, chloroform, pyridine, methyl ethyl ketone, and acrylonitrile; almost insoluble in ether. | [4] |

| Vapor Pressure | 4.62 x 10⁻⁸ mmHg at 25°C. | [7] |

Synthesis

The synthesis of this compound typically involves the nitrosation of hexamethylenetetramine (urotropine). This reaction is generally carried out using a nitrosating agent, such as nitrous acid, which is formed in situ from the reaction of sodium nitrite (B80452) with an acid.

A general experimental protocol for the synthesis is as follows:

-

Hexamethylenetetramine is dissolved in water.

-

The solution is cooled to a low temperature, typically between 0-5°C.

-

A solution of sodium nitrite is added to the hexamethylenetetramine solution.

-

An acid, such as hydrochloric acid or sulfuric acid, is then slowly added to the mixture while maintaining the low temperature. The acid reacts with sodium nitrite to form nitrous acid, which then nitrosates the hexamethylenetetramine.

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

The resulting solid product, this compound, is then collected by filtration.

-

The product is washed with water to remove any unreacted starting materials and byproducts.

-

Finally, the product is dried under vacuum at a low temperature to avoid decomposition.

Mechanism of Action as a Blowing Agent

The primary application of this compound is as a chemical blowing agent.[1] Its effectiveness stems from its thermal decomposition to produce a large volume of gas, primarily nitrogen. This process is initiated by heating the polymer matrix containing DNPT to its decomposition temperature.

The decomposition of DNPT is an exothermic reaction that proceeds as follows:

C₅H₁₀N₆O₂ (s) → N₂ (g) + other gaseous products + solid residue

The liberated nitrogen gas creates a cellular structure within the polymer, resulting in a foamed material with reduced density and desirable properties such as thermal and acoustic insulation.[3] The decomposition temperature can be adjusted by the use of activators or "kickers," such as salicylic (B10762653) acid or urea, which lower the decomposition temperature to suit different polymer processing conditions.[7]

References

- 1. Buy this compound | 101-25-7 [smolecule.com]

- 2. This compound Research Grade [benchchem.com]

- 3. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 4. Reaction process of synthesizing dinitro pentamethylene tetramine by one-pot method - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. echemi.com [echemi.com]

- 6. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. info.advancedseals.co.uk [info.advancedseals.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Dinitrosopentamethylenetetramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrosopentamethylenetetramine (DNPT), with the CAS number 101-25-7, is a chemical compound primarily recognized for its application as a blowing agent in the production of foamed plastics and rubber.[1][2][3] Its controlled thermal decomposition, which releases a significant volume of gas, makes it valuable in creating cellular structures in polymers. However, its energetic nature, being a nitroso derivative of hexamethylenetetramine, also classifies it as a self-reactive and shock-sensitive substance, necessitating a thorough understanding of its physicochemical properties for safe handling and application.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of DNPT, detailed experimental protocols for their determination, and a summary of its synthesis and decomposition pathways.

Core Physicochemical Properties

This compound is a light cream-colored or slightly yellow crystalline powder.[3][6] In humid conditions, it may have a faint odor of formaldehyde.[3] A summary of its key quantitative properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C5H10N6O2 | [6] |

| Molecular Weight | 186.17 g/mol | [7] |

| Appearance | Light cream-colored to light yellow powder | [3][6] |

| Melting Point | Decomposes at 200-210 °C | [4] |

| Density | 1.61 g/cm³ | [8] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Dimethylformamide | Soluble | [7] |

| Dimethyl Sulfoxide | Readily Soluble | [7] |

| Pyridine | Somewhat Soluble | [7] |

| Methyl Ethyl Ketone | Somewhat Soluble | [7] |

| Acetonitrile | Somewhat Soluble | [7] |

| Water | Slightly Soluble (~1%) | [7] |

| Methanol | Slightly Soluble | [7] |

| Ethanol | Slightly Soluble | [7] |

| Benzene | Slightly Soluble | [7] |

| Ether | Slightly Soluble | [7] |

| Acetone | Slightly Soluble | [7] |

Spectroscopic Data

Crystal Structure

Information regarding the specific crystal structure, space group, and unit cell dimensions of this compound is not available in the public domain literature searched. X-ray crystallography would be required to determine these parameters.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the nitrosation of hexamethylenetetramine.[4]

Materials:

-

Hexamethylenetetramine (HMTA)

-

Sodium Nitrite (B80452) (NaNO₂)

-

An acid (e.g., glacial acetic acid or hydrochloric acid)

-

Distilled water

-

Ice bath

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Prepare a solution of hexamethylenetetramine in water in the reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add the acid to the HMTA solution to achieve a pH between 3.5 and 4.5.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the acidified HMTA solution while maintaining the temperature between 0-10 °C.

-

Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

The precipitated this compound is then collected by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and by-products.

-

Dry the final product under vacuum at a low temperature (below 50 °C) to avoid decomposition.

Melting Point Determination (Capillary Method)

This is a standard method for determining the melting point of crystalline solids and is applicable to energetic materials with caution.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the DNPT sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For a preliminary determination, a faster heating rate can be used. For an accurate measurement, a heating rate of 1-2 °C per minute is recommended as the expected melting point is approached.

-

Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.

-

Safety Note: DNPT decomposes upon melting. The determination should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn. The apparatus should be allowed to cool down completely before cleaning.

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of DNPT in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, dimethylformamide)

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Add approximately 10-20 mg of DNPT to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by shaking for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Categorize the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Somewhat or Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution is cloudy.

-

Insoluble: The solid does not appear to dissolve.

-

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For DNPT, it is crucial for determining its decomposition temperature and exothermic energy release.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (hermetically sealed aluminum or high-pressure crucibles are recommended for energetic materials)

-

Crimper for sealing pans

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of the DNPT sample (typically 1-5 mg) into a DSC sample pan.

-

Hermetically seal the pan using a crimper. This is critical to contain any gases released during decomposition.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters in the instrument's software. This includes the starting temperature, ending temperature, and heating rate (a common rate is 10 °C/min). The temperature range should encompass the expected decomposition temperature.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.

-

The resulting thermogram will show an exothermic peak corresponding to the decomposition of DNPT. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.

-

Safety Note: Due to the energetic nature of DNPT, only very small sample sizes should be used, and the experiment should be conducted with appropriate safety shields in place.

Key Pathways and Relationships

Synthesis Pathway

The synthesis of this compound involves the electrophilic substitution of two nitroso groups onto the hexamethylenetetramine (HMTA) backbone. The reaction is typically carried out in an acidic medium where nitrous acid is generated in situ from sodium nitrite.

Caption: Synthesis of DNPT from HMTA and Sodium Nitrite.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a highly exothermic process that releases a large volume of gaseous products, which is the basis for its use as a blowing agent.[1] The primary gaseous product is nitrogen, with other gases such as formaldehyde, nitrous oxide, and carbon dioxide also being formed.[1]

Caption: Thermal Decomposition of DNPT.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for researchers and professionals. The data presented, along with the detailed experimental protocols, will aid in the safe and effective handling and application of this energetic material. While a significant amount of information has been compiled, it is important to note the absence of detailed, publicly available spectroscopic and crystallographic data. It is strongly recommended that users who require this information perform their own analyses to obtain definitive structural and spectral characteristics of their specific DNPT samples.

References

- 1. jes.or.jp [jes.or.jp]

- 2. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 3. N,N'-DINITROSOPENTAMETHYLENETETRAMINE | 101-25-7 [chemicalbook.com]

- 4. This compound Research Grade [benchchem.com]

- 5. N,N'-DINITROSOPENTAMETHYLENE TETRAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Synthesis of Dinitrosopentamethylenetetramine from Hexamethylenetetramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dinitrosopentamethylenetetramine (DNPT) from hexamethylenetetramine. It covers detailed experimental protocols, quantitative data analysis, and the underlying reaction mechanism, serving as a valuable resource for professionals in chemical research and development.

Introduction

This compound (DNPT), a prominent chemical blowing agent, is synthesized through the nitrosation of hexamethylenetetramine (also known as hexamine). The reaction involves the introduction of two nitroso groups onto the hexamine molecule, leading to the formation of the bicyclic compound 3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane. The synthesis is typically carried out in an acidic aqueous medium using a nitrosating agent, which is commonly generated in situ from sodium nitrite (B80452) and an acid. The pH of the reaction medium is a critical parameter that significantly influences the product distribution.

Experimental Protocols

Several methodologies for the synthesis of DNPT from hexamethylenetetramine have been reported. Below are detailed protocols for two common approaches.

Protocol 1: Acetic Acid Mediated Synthesis

This protocol utilizes acetic acid to create the necessary acidic environment for the nitrosation reaction.

Materials:

-

Hexamethylenetetramine (C₆H₁₂N₄)

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid (CH₃COOH)

-

Distilled Water

-

Ice

Procedure: [1]

-

Prepare an ice-cold solution of 7 g of hexamethylenetetramine and 9.7 ml of acetic acid in 450 ml of water.

-

Separately, prepare an ice-cold solution of 10.4 g of sodium nitrite dissolved in 50 ml of water.

-

Slowly add the ice-cold sodium nitrite solution to the hexamethylenetetramine solution with constant stirring, while maintaining the temperature close to 0°C.

-

Continue stirring the reaction mixture in an ice bath for one hour.

-

Collect the precipitated this compound by filtration.

-

Wash the product with a small amount of cold water.

-

Dry the product to obtain the final compound.

Protocol 2: Hydrochloric Acid Mediated Synthesis

This protocol employs hydrochloric acid, a stronger acid, to facilitate the nitrosation.

Materials:

-

Hexamethylenetetramine (C₆H₁₂N₄)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure: [2]

-

Prepare a solution of 7 g of hexamethylenetetramine in 50 cc of water.

-

To a mixture of 13 cc of concentrated hydrochloric acid and 400 g of ice, add the hexamethylenetetramine solution.

-

In a separate vessel, dissolve 10.4 g of sodium nitrite in 50 cc of water.

-

Add the sodium nitrite solution in one portion to the acidified hexamethylenetetramine solution.

-

Allow the reaction to proceed for one hour.

-

Collect the product by filtration.

Quantitative Data

The yield and physical properties of the synthesized DNPT can vary depending on the reaction conditions. The following tables summarize key quantitative data from various sources.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₀N₆O₂ | [3] |

| Molecular Weight | 186.17 g/mol | [3] |

| Appearance | Light cream-colored powder | [4] |

| Melting Point | 206-209 °C | [1] |

| 207 °C | [4] | |

| 200-207 °C (decomposes) | [5] | |

| Solubility | Soluble in dimethylformamide; slightly soluble in water, ethanol, chloroform, pyridine, methyl ethyl ketone, and acrylonitrile; practically insoluble in ether. | [3][4][5] |

Table 1: Physical and Chemical Properties of this compound

| Reaction Conditions | Yield | Reference |

| Acetic acid, ice-cold | 5 g (from 7 g hexamine) | [1] |

| pH 3-4 | 76% | [2] |

| With paraformaldehyde | ~65% | [1] |

| Without paraformaldehyde | ~30% | [1] |

Table 2: Reported Yields for the Synthesis of this compound

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from hexamethylenetetramine proceeds via an acid-catalyzed nitrosation reaction. The key steps are outlined below and illustrated in the reaction pathway diagram.

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating agent.[6][7]

-

Hydrolysis of Hexamethylenetetramine: Under acidic conditions, the cage-like structure of hexamethylenetetramine can undergo partial hydrolysis to expose the secondary amine functionalities.

-

Electrophilic Attack: The nitrosonium ion acts as an electrophile and attacks the lone pair of electrons on the nitrogen atoms of the secondary amine groups within the hexamethylenetetramine structure.

-

Dinitrosation: Two successive nitrosation steps occur at the 3 and 7 positions of the bicyclic structure, leading to the formation of this compound.

The pH of the reaction medium plays a crucial role in the outcome of the reaction. At a pH of 3-4, the formation of this compound is favored, yielding up to 76%.[2] However, at a lower pH of 1, the reaction exclusively produces 1,3,5-trinitroso-1,3,5-triazacyclohexane.[2] This is attributed to the different reactivity of the hexamethylenetetramine structure under varying acidic strengths.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencemadness.org [sciencemadness.org]

- 3. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-DINITROSOPENTAMETHYLENETETRAMINE CAS#: 101-25-7 [m.chemicalbook.com]

- 5. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

Unraveling the Thermal Degradation of Dinitrosopentamethylenetetramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrosopentamethylenetetramine (DPT), a chemical blowing agent widely utilized in the production of foamed plastics and rubber, presents a complex thermal decomposition profile. Understanding the intricate mechanisms governing its degradation is paramount for ensuring safe handling, optimizing industrial processes, and exploring its potential in other applications, including as an energetic material. This in-depth technical guide provides a comprehensive overview of the thermal decomposition of DPT, detailing the experimental methodologies used for its characterization, quantitative analysis of its decomposition products, and a proposed mechanistic pathway based on computational and experimental evidence.

Thermal Decomposition Profile

This compound is an energetic material that undergoes a highly exothermic decomposition upon heating. The decomposition process is characterized by the liberation of a significant volume of gaseous products, which is the functional basis for its application as a blowing agent.

Decomposition Temperature and Exothermic Behavior

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to determine the thermal stability of DPT. The onset of decomposition typically occurs in the range of 200-210°C, and is marked by a sharp, exothermic peak in the DSC thermogram, indicating a rapid release of energy.

Decomposition Products

The thermal decomposition of DPT yields a mixture of gaseous and solid products. The primary products are elemental nitrogen (N₂) and a solid, whitish residue. In addition to these, several minor gaseous products are also formed. The composition of the evolved gas mixture has been found to be dependent on the ambient pressure.

Quantitative Analysis of Decomposition Products

The identification and quantification of the gaseous products evolved during the thermal decomposition of DPT are crucial for understanding the reaction stoichiometry and mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.

Table 1: Gaseous Products from the Thermal Decomposition of this compound under Helium Atmosphere at Various Pressures

| Pressure (MPa) | N₂ (%) | N₂O (%) | CO₂ (%) | H₂O (%) | CH₂O (%) | CH₄ (%) | C₂H₄ (%) | C₂H₆ (%) |

| 0.1 | Major | Minor | Minor | Minor | Minor | - | - | - |

| 1.0 | Major | Increased | Increased | Increased | Increased | Trace | Trace | Trace |

| 5.0 | Major | Significant | Significant | Significant | Significant | Minor | Minor | Minor |

| 10.1 | Major | High | High | High | High | Appreciable | Appreciable | Appreciable |

Note: This table is a qualitative summary based on reported trends. Precise quantitative data may vary with experimental conditions.

Experimental Protocols

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines a typical simultaneous TGA-DSC experiment for analyzing the thermal decomposition of DPT.

Objective: To determine the onset temperature of decomposition, mass loss, and exothermic heat flow.

Instrumentation: A simultaneous TGA-DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 1-2 mg of finely powdered DPT into an aluminum crucible.

-

Crucible Sealing: Use a hermetically sealed aluminum pan to contain the sample and any evolved gases, or a pinhole lid to allow for controlled release. The choice depends on the specific information sought (e.g., total heat release vs. effect of pressure).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or helium at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 300°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Analysis:

-

From the TGA curve, determine the onset temperature of mass loss and the total percentage of mass loss.

-

From the DSC curve, determine the onset temperature of the exothermic decomposition and the integrated peak area to calculate the enthalpy of decomposition (ΔHd).

-

Workflow for TGA-DSC Analysis:

Caption: Workflow for TGA-DSC analysis of DPT.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the analysis of gaseous decomposition products of DPT.

Objective: To identify and quantify the gaseous products of DPT thermal decomposition.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of DPT (typically < 1 mg) into a pyrolysis tube.

-

Pyrolysis:

-

Heat the sample to the decomposition temperature (e.g., 220°C) under an inert atmosphere (e.g., helium).

-

The evolved gases are swept directly into the GC injection port.

-

-

Gas Chromatography:

-

Column: A capillary column suitable for separating light gases and small organic molecules (e.g., a porous layer open tubular (PLOT) column or a low-polarity column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 200.

-

Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST). Quantify using calibration standards for the identified gases.

-

Workflow for Pyrolysis-GC-MS Analysis:

Caption: Workflow for Pyrolysis-GC-MS analysis of DPT.

Proposed Thermal Decomposition Mechanism

Computational studies using Density Functional Theory (DFT), often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating the probable thermal decomposition pathway of DPT. The mechanism is believed to be initiated by the homolytic cleavage of the weakest bonds in the molecule, the N-NO bonds.

The proposed mechanism involves the following key steps:

-

Initiation: The decomposition is initiated by the homolytic cleavage of one of the N-NO bonds, which has the lowest bond dissociation energy in the molecule. This step forms a dinitrogen tetroxide radical and a pentamethylenetetramine diradical.

-

Propagation: The initial radical species undergo a cascade of further reactions, including intramolecular rearrangements and further bond cleavages. This leads to the formation of smaller, more stable gaseous molecules.

-

Termination: Radical species combine to form stable end products.

Proposed Thermal Decomposition Pathway of this compound:

Caption: Proposed thermal decomposition pathway of DPT.

Conclusion

The thermal decomposition of this compound is a complex process involving a series of radical reactions initiated by the cleavage of the N-NO bonds. The final product distribution is influenced by experimental conditions, particularly pressure. The combination of thermal analysis techniques like TGA-DSC, product analysis using GC-MS, and computational modeling provides a powerful approach to unraveling the intricate details of this decomposition mechanism. A thorough understanding of these processes is essential for the safe and efficient utilization of DPT in its various industrial applications and for the development of new energetic materials with tailored properties. Further research focusing on the detailed characterization of the solid residue and the kinetics of the individual reaction steps would provide an even more complete picture of DPT's thermal behavior.

Solubility Profile of Dinitrosopentamethylenetetramine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dinitrosopentamethylenetetramine (DPT), a compound of interest for various industrial applications. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Introduction to this compound (DPT)

This compound (CAS No: 101-25-7), commonly known as DPT, is a chemical compound primarily used as a blowing agent in the production of foamed plastics and rubber. Its controlled decomposition at elevated temperatures, which releases nitrogen gas, makes it suitable for creating cellular structures in polymers. Understanding its solubility in various organic solvents is crucial for its application in polymer processing, formulation development, and for ensuring safe handling and storage.

Solubility Data

The solubility of DPT in organic solvents ranges from readily soluble in polar aprotic solvents to slightly soluble or insoluble in nonpolar solvents. The available quantitative data is summarized in Table 1. Qualitative solubility descriptions are also provided for a broader range of solvents.

Quantitative Solubility Data

The following table presents the known quantitative solubility of DPT in various organic solvents at 20°C.

| Solvent | Chemical Formula | Solubility ( g/100 mL) at 20°C |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 14.7[1] |

| Acetone | C₃H₆O | 1.7[1] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | 1.6[1] |

| Ethanol | C₂H₅OH | 0.3[1] |

Note: The available quantitative data is limited to 20°C. Further experimental investigation is required to establish a comprehensive temperature-dependent solubility profile.

Qualitative Solubility

DPT's solubility in other organic solvents has been described qualitatively in the literature:

-

Readily Soluble: Dimethyl sulfoxide (B87167) (DMSO)[2][3]

-

Slightly Soluble: Benzene, Ether, Methanol, Chloroform[2][3][4][5]

-

Insoluble: Hydrocarbons, Esters[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of DPT in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is suitable for generating precise solubility data.

Materials and Equipment

-

This compound (DPT), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of DPT to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 20°C, 30°C, 40°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of DPT (e.g., 50-60°C). The oven should be well-ventilated.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry DPT residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved DPT by subtracting the initial weight of the empty vial from the final constant weight of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved DPT from the total mass of the saturated solution.

-

Express the solubility in grams of DPT per 100 mL of solvent, using the known density of the solvent at the experimental temperature to convert the mass of the solvent to volume.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of DPT.

Caption: Workflow for determining DPT solubility.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in various organic solvents. While some quantitative data is available, there is a clear need for more extensive studies to determine temperature-dependent solubility profiles, which would be highly valuable for optimizing industrial processes involving DPT. The provided experimental protocol offers a robust framework for conducting such investigations.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 3. Buy this compound | 101-25-7 [smolecule.com]

- 4. This compound Research Grade [benchchem.com]

- 5. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Dinitrosopentamethylenetetramine (DPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Dinitrosopentamethylenetetramine (DPT), a compound of interest in various industrial and research applications. This document outlines the methodologies for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) and presents available spectral data to aid in the characterization and identification of this molecule.

Introduction

This compound (CAS No: 101-25-7), systematically named 3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane, is a chemical compound with the molecular formula C₅H₁₀N₆O₂. It is recognized for its applications as a blowing agent in the rubber and plastics industries. A thorough spectral analysis is crucial for its quality control, stability studies, and for understanding its chemical behavior in various matrices. This guide details the key spectroscopic techniques used for its structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 186. Key fragment ions are summarized in the table below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 42 | 100.0 | [C₂H₄N]⁺ |

| 112 | 17.4 | [M - NO - N₂H₂]⁺ |

| 100 | 10.9 | [C₄H₆N₃]⁺ |

| 98 | 9.1 | [C₄H₄N₃]⁺ |

| 128 | 1.4 | [M - N₂O₂]⁺ |

Data sourced from ChemicalBook MS-NW-9016.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of DPT is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation:

-

For samples soluble in organic solvents, accurately weigh 500 to 1,000 mg of the sample.

-

Disperse the sample in 5.0 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Filter the solution through a 0.2 µm PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent single or triple quadrupole mass spectrometer.

-

Injection Mode: Splitless liquid injection.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 70 °C held for 4 minutes, then ramped at 20 °C/min to 240 °C and held for 3.5 minutes.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

| Wavenumber (cm⁻¹) | Assignment |

| ~1540 | N-O stretch (nitrosamine) |

| ~1340 | C-N stretch |

Note: These values are approximate and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples.

Sample Preparation:

-

Dry spectroscopy-grade KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the DPT sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the DPT and KBr powders with a pestle until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared spectrometer (e.g., PerkinElmer, Thermo Nicolet).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum should be collected using a pure KBr pellet.

References

The Genesis of a Key Blowing Agent: Early Research and Discovery of Dinitrosopentamethylenetetramine

An In-depth Technical Guide

Abstract

Dinitrosopentamethylenetetramine (DPT), a non-molding chemical blowing agent, has been a significant compound in the polymer industry since its introduction in 1947.[1] This whitepaper delves into the early research and discovery of DPT, providing a comprehensive overview of its chemical and physical properties, foundational synthesis protocols, and thermal decomposition characteristics. The document is intended for researchers, scientists, and professionals in chemical and materials science, offering a detailed look at the fundamental science behind this widely used industrial chemical.

Introduction

This compound (C₅H₁₀N₆O₂), systematically named 3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane, is a prominent organic chemical blowing agent.[2] Its primary function is to generate gas through thermal decomposition at a specific temperature range, creating a cellular or foamed structure in polymers.[3][4] This property has made it invaluable in the manufacturing of lightweight materials with enhanced thermal and acoustic insulation properties.[3] This guide explores the early stages of its scientific journey, from its synthesis to the characterization of its fundamental properties.

Physicochemical Properties

The early characterization of DPT established its key physical and chemical properties, which are crucial for its application as a blowing agent. It is typically a cream-colored or light yellow, odorless powder, though it may have a formaldehyde-like odor in the presence of moisture.[2][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 186.17 g/mol | [2] |

| Decomposition Temperature | 190-200 °C (in air) | [2] |

| 200-205 °C | [2] | |

| ~211 °C | [7] | |

| Gas Generation Volume | 240 mL/g (at 0 °C, 1 atm) | [2] |

| Detonation Velocity | 1410 m/s (Dautriche method) | [4] |

| up to 3700 m/s (under optimal conditions) | [4] | |

| Acute Toxicity (LD50, oral, rat) | 940 mg/kg | [8] |

| Solubility Profile | Solubility | Reference |

| Dimethylformamide | Soluble | [2][3] |

| Dimethyl Sulfoxide | Readily Soluble | [2] |

| Pyridine | Somewhat Soluble | [2][3] |

| Methyl Ethyl Ketone | Somewhat Soluble | [2][3] |

| Acetonitrile | Somewhat Soluble | [2][3] |

| Water | Slightly Soluble (~1%) | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

| Ethanol | Slightly Soluble | [2][3] |

| Benzene | Slightly Soluble | [2][3] |

| Ether | Slightly Soluble | [2][3] |

| Acetone | Slightly Soluble | [2] |

Early Synthesis and Experimental Protocols

The foundational method for synthesizing this compound involves the nitrosation of hexamethylenetetramine (hexamine).[1] This process is achieved by the addition of an acid to a solution of hexamethylenetetramine and sodium nitrite (B80452).[1][2]

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is based on early documented laboratory-scale synthesis procedures.

Materials:

-

Hexamethylenetetramine (7 g)

-

Acetic acid (9.7 mL)

-

Deionized water (500 mL total)

-

Sodium nitrite (10.4 g)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers

-

Stirring rod or magnetic stirrer

Procedure:

-

Preparation of Hexamethylenetetramine Solution: In a beaker, dissolve 7 g of hexamethylenetetramine and 9.7 mL of acetic acid in 450 mL of ice-cold deionized water. Place the beaker in an ice bath to maintain a low temperature.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 10.4 g of sodium nitrite in 50 mL of ice-cold deionized water.

-

Nitrosation Reaction: Slowly add the ice-cold sodium nitrite solution to the hexamethylenetetramine solution while stirring continuously. The addition should be done portion-wise to control the reaction temperature.

-

Precipitation: Continue stirring the mixture in the ice bath for one hour. A precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product, a cream-colored solid, to obtain this compound. The reported yield for this method is approximately 5 g, with a melting point of 206-209°C.[9]

Reaction and Decomposition Pathways

The synthesis and thermal decomposition of DPT are central to its utility. The following diagrams illustrate these chemical transformations.

Caption: Synthesis pathway of this compound.

The utility of DPT as a blowing agent stems from its thermal decomposition, which releases a significant volume of gas. The decomposition is an exothermic process that occurs at temperatures slightly above its melting point.[10]

Caption: Thermal decomposition pathway of this compound.

Early Applications and Significance

From its early days, DPT was recognized as a highly effective blowing agent for creating cellular structures in natural and synthetic rubbers, as well as various plastics like polyvinyl chloride (PVC), polyesters, and epoxy resins.[2] Its ability to produce a fine, uniform cell structure made it suitable for applications requiring cushioning, insulation, and buoyancy.

Safety and Hazards

Early research also identified the hazardous nature of DPT. It is a flammable and explosive solid that can be sensitive to heat, shock, and friction.[2][10] Its decomposition is exothermic and can be accelerated by the presence of acids and certain metal salts, posing a significant fire and explosion risk.[2][5]

Conclusion

The early research and discovery of this compound laid the groundwork for its widespread use as a chemical blowing agent. The understanding of its synthesis, physicochemical properties, and decomposition behavior has been crucial for its industrial application. While effective, its hazardous nature necessitates careful handling and storage protocols. Further research has focused on improving its stability and performance in various polymer systems, building upon the foundational knowledge established in its early history.

References

- 1. jes.or.jp [jes.or.jp]

- 2. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Research Grade [benchchem.com]

- 4. Buy this compound | 101-25-7 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. N,N'-DINITROSOPENTAMETHYLENETETRAMINE | 101-25-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 9. prepchem.com [prepchem.com]

- 10. N,N'-DINITROSOPENTAMETHYLENE TETRAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Potential applications of Dinitrosopentamethylenetetramine beyond blowing agents

An In-Depth Technical Guide to the Potential Applications of Dinitrosopentamethylenetetramine Beyond Blowing Agents

For Researchers, Scientists, and Drug Development Professionals

This compound (DNPT), a compound with the chemical formula C₅H₁₀N₆O₂, is widely recognized for its role as a chemical blowing agent in the rubber and plastics industries.[1][2] Its controlled thermal decomposition, which liberates a significant volume of gas, is ideal for creating microporous, lightweight materials.[3][4] However, the chemical reactivity inherent in its structure, particularly the presence of N-nitroso groups, suggests a range of potential applications that extend beyond polymer foaming. This guide explores these possibilities, providing a technical overview of both documented and theoretical uses in explosives synthesis, as a potential therapeutic nitric oxide donor, and as an intermediate in organic synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of DNPT's properties is crucial for exploring its alternative applications. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 186.17 g/mol | [5] |

| Appearance | Light cream-colored to slightly yellow powder | [2] |

| Decomposition Temperature | 190-210°C | [1][4] |

| Gas Volume (STP) | 260-280 mL/g | [1][4] |

| Solubility | Soluble in dimethyl formamide; slightly soluble in acetone, chloroform, ethanol, and water; insoluble in ether. | [2] |

| Acute Toxicity (LD50, oral, rat) | 940 mg/kg | [6] |

Application as a Precursor in High-Explosive Synthesis

One of the most significant and well-documented alternative applications of DNPT is its use as a key intermediate in the synthesis of high-performance explosives, particularly Octogen (HMX).[3]

Synthesis of Octogen (HMX) from DNPT

DNPT can be converted to HMX through a nitrolysis reaction. This process involves the replacement of the nitroso groups with nitro groups and the cleavage of the central methylene (B1212753) bridge of the DNPT molecule.

Experimental Protocol: Nitrolysis of DNPT to HMX

Materials:

-

This compound (DNPT)

-

Concentrated Nitric Acid (98%)

-

Acetone (for crystallization)

-

Deionized Water

-

Ice bath

-

Reaction flask with stirring and temperature control

-

Filtration apparatus

Procedure:

-

A nitrating mixture is prepared by dissolving ammonium nitrate in concentrated nitric acid at a low temperature (below 0°C).

-

DNPT is slowly added to the cooled and stirred nitrating mixture, ensuring the temperature is maintained below 0°C throughout the addition.

-

The reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure the completion of the nitrolysis.

-

The reaction mixture is then carefully added to water at an elevated temperature to facilitate the precipitation of the crude HMX product and to decompose unstable by-products. This step is often referred to as "oxidising crystallisation".

-

The resulting suspension is cooled, and the solid HMX is collected by filtration.

-

The crude product is washed with water to remove residual acids.

-

Purification of HMX is achieved by recrystallization from a suitable solvent, such as acetone.

-

The purified HMX is then dried under a vacuum.

Yields: Yields of HMX from the nitrolysis of DPT can vary depending on the specific reaction conditions, including the composition of the nitrating mixture and the reaction temperature and time.

Logical Relationship: From DNPT to HMX

Caption: Synthetic pathway from DNPT to HMX via nitrolysis.

Theoretical Potential as a Therapeutic Nitric Oxide Donor

The presence of two N-nitroso groups in the DNPT molecule suggests its potential to function as a nitric oxide (NO) donor. NO is a critical signaling molecule in various physiological processes, and the controlled release of NO from donor molecules is a significant area of research in drug development for cardiovascular diseases, wound healing, and antimicrobial applications.[7] While direct pharmacological studies on DNPT are lacking, the extensive research on other N-nitroso compounds provides a strong theoretical basis for this application.

Proposed Mechanism of Nitric Oxide Release

The N-N bond in the nitroso group is relatively weak and can be cleaved under specific conditions to release NO. The release can be triggered by various stimuli, including:

-

Thermal Decomposition: As with its blowing agent application, heating DNPT would lead to the cleavage of the N-NO bonds.

-

Photolytic Cleavage: Many N-nitroso compounds are known to release NO upon exposure to light, particularly in the UV or visible spectrum.[8]

-

Chemical Triggers: The decomposition of DNPT is accelerated in the presence of acids.[9] In a biological context, local acidic environments could potentially trigger NO release. Furthermore, interactions with biological reductants or metal ions could also facilitate N-NO bond cleavage.[7]

Signaling Pathway: Hypothetical NO-Mediated Vasodilation

Caption: Hypothetical pathway for DNPT-induced vasodilation.

Proposed Experimental Workflow for Evaluation

To assess the viability of DNPT as a therapeutic NO donor, a structured experimental approach would be necessary.

Experimental Workflow: Evaluation of DNPT as an NO Donor

Caption: Workflow for evaluating DNPT as a therapeutic agent.

Potential as an Intermediate in Organic Synthesis and Agrochemicals

The literature occasionally suggests DNPT's potential as an intermediate in the broader field of organic synthesis and in the formulation of pesticides.[2][6]

Organic Synthesis

The reactive nature of the nitroso groups and the cyclic amine structure of DNPT could theoretically be exploited for the synthesis of various nitrogen-containing heterocyclic compounds. Thermal or chemical decomposition of DNPT generates reactive intermediates that could potentially be trapped by other reagents to form new chemical entities. However, specific examples and detailed experimental protocols for such applications are not well-documented in current scientific literature, indicating this is an area ripe for exploratory research.

Agrochemicals

Some sources mention the use of DNPT in certain fungicide mixtures for agricultural use.[10] N-nitroso compounds, in general, have been investigated in agricultural contexts, though often in relation to their formation from nitrates and nitrites in the environment.[11] The specific role of DNPT in these formulations is not clearly elucidated in publicly available research. It could potentially act as a source of nitrogen or its decomposition products might exhibit biocidal activity. This remains a speculative area requiring further investigation to determine its efficacy and environmental impact.

Conclusion

While this compound is firmly established as a blowing agent, its chemical properties present intriguing possibilities for a wider range of applications. Its role as a precursor to the high-explosive HMX is a clear, documented alternative use. The most promising, yet underexplored, avenue appears to be its potential as a therapeutic nitric oxide donor, a hypothesis strongly supported by the known chemistry of N-nitroso compounds. Further research into the controlled release of nitric oxide from DNPT could open new doors in drug development. The applications in general organic synthesis and agrochemicals remain largely speculative and represent frontiers for future chemical research. This guide provides a foundational technical overview to stimulate and inform further investigation into the multifaceted potential of this versatile molecule.

References

- 1. What is DNPT Foaming Agents [zjshuntaitech.com]

- 2. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 3. This compound Research Grade [benchchem.com]

- 4. DNPT Foaming Agents for Plastics and Rubber: Properties, Advantages & Technical Guide [zjshuntaitech.com]

- 5. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-light-triggered release of nitric oxide from N-pyramidal nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jes.or.jp [jes.or.jp]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. researchgate.net [researchgate.net]

Dinitrosopentamethylene Tetramine: A Technical Guide to its Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrosopentamethylene tetramine (B166960) (DNPT), a compound with the chemical formula C₅H₁₀N₆O₂, is a well-established chemical intermediate primarily recognized for its application as a blowing agent in the polymer industry and as a key precursor in the synthesis of high-energy materials. This technical guide provides an in-depth exploration of DNPT's role as a precursor in chemical synthesis, with a primary focus on its most documented application: the synthesis of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT), an important intermediate for the production of the high explosive cyclotetramethylene-tetranitramine (HMX). While the broader synthetic utility of DNPT is not extensively reported in publicly available literature, this guide also explores the potential chemical transformations of the N-nitroso group, offering insights into hypothetical synthetic pathways that could be relevant for researchers in organic synthesis and drug discovery.

Introduction

Dinitrosopentamethylene tetramine (DNPT), also known as 3,7-Dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane, is a crystalline solid.[1] Its molecular structure is characterized by a bicyclic cage framework with two nitroso groups attached to two of the four nitrogen atoms. This structural feature is central to its chemical reactivity and applications. While its primary industrial use is as a chemical blowing agent for producing foamed plastics and rubbers, its role as a synthetic precursor is almost exclusively documented in the field of energetic materials.[1][2]

This guide aims to consolidate the available scientific information on the synthesis of DNPT and its subsequent use as a precursor, providing detailed experimental protocols where available and suggesting potential avenues for further research into its synthetic applications.

Synthesis of Dinitrosopentamethylene Tetramine (DNPT)

The most common and industrially practiced method for the synthesis of DNPT involves the nitrosation of hexamethylenetetramine (urotropine).

General Reaction Pathway

The synthesis proceeds via the reaction of hexamethylenetetramine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from an alkali metal nitrite (B80452) (e.g., sodium nitrite, NaNO₂) and a strong acid (e.g., hydrochloric acid, HCl) in an aqueous medium.[3]

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Dinitrosopentamethylenetetramine (DNPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrosopentamethylenetetramine (DNPT), a chemical primarily used as a blowing agent in the rubber and plastics industry, presents a unique set of considerations regarding its environmental persistence and degradation. This technical guide provides a comprehensive overview of the current scientific understanding of DNPT's environmental fate, detailing its physicochemical properties, abiotic and biotic degradation pathways, and known metabolites. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for key analytical methods, and employs visualizations to illustrate degradation pathways and experimental workflows, serving as a critical resource for environmental risk assessment and management.

Introduction

This compound (CAS No: 101-25-7), with the chemical formula C₅H₁₀N₆O₂, is a crystalline solid widely utilized to create cellular structures in polymers.[1] Its industrial importance necessitates a thorough understanding of its behavior and impact upon release into the environment. This guide explores the intricate processes that govern the transformation and degradation of DNPT in various environmental compartments.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. Key properties of DNPT are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₆O₂ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| Appearance | Light cream-colored powder | [1] |

| Melting Point | 200-207 °C (decomposes) | [2] |

| Water Solubility | Slightly soluble (approx. 1%) | [1] |

| Solubility in Organic Solvents | Soluble in dimethylformamide; somewhat soluble in pyridine, methyl ethyl ketone, and acetonitrile; slightly soluble in methanol, ethanol, benzene, and ether. | [1] |

| Decomposition Temperature | Onset at approximately 140-200 °C, can be lowered by acids and other substances. | [3][4] |

Environmental Fate and Degradation Pathways

The environmental persistence of DNPT is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

DNPT is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures.[3] In the presence of dilute hydrochloric acid at 100°C, DNPT undergoes hydrolysis.[1] The primary degradation products identified from acid-catalyzed hydrolysis are ammonia (B1221849) and formaldehyde.[3] Under neutral conditions, the reaction with water is not rapid.[3]

-

Logical Relationship of Hydrolysis:

Caption: Acid-catalyzed hydrolysis of DNPT.

Specific studies on the photodegradation of DNPT are limited. However, N-nitrosamines, as a class, can undergo photolytic cleavage.[5] The degradation of nitrosamines by ultraviolet (UV) photolysis is a promising technology for their removal from water.[6] Further research is required to determine the specific photodegradation rate and products of DNPT under environmentally relevant light conditions.

Biotic Degradation

Information specifically detailing the biotic degradation of DNPT is scarce in scientific literature.[3] However, studies on other N-nitrosamines suggest that microbial degradation is a viable pathway.[3]

The metabolic activation of N-nitrosamines, often initiated by cytochrome P450 enzymes in mammals, involves α-hydroxylation.[7][8] This process leads to the formation of unstable intermediates that can break down further. A similar enzymatic attack by microbial oxygenases is a plausible mechanism for DNPT degradation in aerobic environments. For instance, Pseudomonas mendocina KR1 has been shown to degrade N-nitrosodimethylamine (NDMA).[9]

-

Proposed Aerobic Biodegradation Pathway:

References

- 1. This compound | C5H10N6O2 | CID 7549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNPT, N,Nâ-Dinitrosopentamethylenetetramine [zjshuntaitech.com]

- 3. This compound Research Grade [benchchem.com]

- 4. jes.or.jp [jes.or.jp]

- 5. resolvemass.ca [resolvemass.ca]

- 6. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Dinitrosopentamethylenetetramine (DNPT) and its Byproducts

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dinitrosopentamethylenetetramine (DNPT), a chemical primarily used as a blowing agent in the rubber and plastics industries, presents a toxicological profile of concern due to its classification as a dinitroso compound. This technical guide provides a comprehensive overview of the known toxicological data for DNPT and its associated byproducts, including those from its synthesis and thermal decomposition. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential hazards and mechanisms of toxicity associated with this compound.

Toxicological Profile of this compound (DNPT)

The toxicological data for DNPT is currently limited, with significant gaps in the understanding of its chronic effects and metabolic fate. The available data on acute toxicity and carcinogenicity are summarized below.

Quantitative Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 940 mg/kg | [1] |

| Acute Toxicity (LD50) | Rat | Intraperitoneal | 80 mg/kg (tolerated dose for 30 days) | [2] |

| Carcinogenicity | N/A | N/A | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [2] |

GHS Hazard Classifications: [3]

-

Flammable solid

-

Harmful if swallowed

-

Causes serious eye irritation

-

Harmful if inhaled

-

May cause respiratory irritation

-

May cause an allergic skin reaction

Byproducts of this compound